Superior Potency vs Voglibose Against Yeast α-Glucosidase: Cyanidin-3-rutinoside IC₅₀ Comparison
Cyanidin-3-rutinoside (C3R) demonstrated superior in vitro inhibitory potency against α-glucosidase from baker's yeast compared to the clinical reference drug voglibose, a prescribed α-glucosidase inhibitor. C3R exhibited an IC₅₀ of 19.7 ± 0.24 μM, which was 15.8% lower (more potent) than the IC₅₀ of voglibose at 23.4 ± 0.30 μM under identical assay conditions [1]. Mechanistic analysis further revealed that C3R acts as a non-competitive inhibitor with a Kᵢ value in the range of 1.31–1.56 × 10⁻⁵ M [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 19.7 ± 0.24 μM (cyanidin-3-rutinoside) |
| Comparator Or Baseline | 23.4 ± 0.30 μM (voglibose, clinical reference drug) |
| Quantified Difference | 15.8% lower IC₅₀ (higher potency) for C3R |
| Conditions | Baker's yeast α-glucosidase, dose-response assay |
Why This Matters
This head-to-head superiority over a marketed pharmaceutical establishes C3R as a validated positive control and benchmark compound for α-glucosidase inhibitor screening programs.
- [1] Adisakwattana S, Ngamrojanavanich N, Kalampakorn K, et al. Inhibitory activity of cyanidin-3-rutinoside on α-glucosidase. J Enzyme Inhib Med Chem. 2004;19(4):313-316. View Source
